4-(Bromomethyl)aniline
Description
Significance as a Versatile Synthetic Intermediate
The utility of 4-(bromomethyl)aniline as a synthetic intermediate is well-established in various fields of chemical research and industry. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic bromomethyl group, allows for sequential or orthogonal functionalization. smolecule.com This characteristic makes it a crucial precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science products. smolecule.comcymitquimica.com For instance, it serves as a key starting material for creating substituted anilines, which are important scaffolds in medicinal chemistry. smolecule.com The reactive bromomethyl group can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups and the construction of complex molecular frameworks. cymitquimica.com
Distinctive Reactivity Profile within Aromatic Amines
The reactivity of this compound is distinct from that of simpler aromatic amines or other bromo-substituted anilines. smolecule.com The presence of the electron-donating amino group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. chemicalbook.com Simultaneously, the bromomethyl group provides a site for nucleophilic substitution reactions. cymitquimica.com This dual reactivity allows for a range of synthetic manipulations. The interplay between the amino and bromomethyl groups dictates the regioselectivity and outcome of various reactions. For example, while the amino group can direct electrophilic attack, the bromomethyl group's reactivity is central to its role as a cross-linking agent and a building block for larger molecules. smolecule.com
Overview of Research Trajectories and Key Discoveries
The exploration of this compound and its derivatives has led to significant advancements in several areas of chemical science. Early research focused on understanding the fundamental reactivity of this bifunctional molecule and developing efficient synthetic methodologies. More recent research has shifted towards its application in the synthesis of biologically active compounds. A notable discovery is the use of 4-(aminomethyl)benzamides, derived from this compound precursors, as potent inhibitors of Ebola and Marburg virus entry. nih.gov Furthermore, its derivatives have been investigated for their potential as herbicides and fungicides in agricultural chemistry. Ongoing research continues to explore new applications for this versatile compound, including its use in the development of novel polymers and materials. smolecule.com
Interactive Data Tables
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C7H8BrN |
| Molecular Weight | 186.05 g/mol |
| Appearance | Solid |
| Boiling Point | 270.1±15.0 °C at 760 mmHg |
| Density | 1.5±0.1 g/cm3 |
Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Data for the related compound 4-Bromo-N,N-dimethylaniline is available, but specific ¹H NMR data for this compound was not found in the search results. chemicalbook.com |
| ¹³C NMR | No specific data found in the search results. |
| Mass Spectrometry | No specific data found in the search results. |
| Infrared (IR) Spectroscopy | No specific data found in the search results. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSMPDZEDVTRKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449600 | |
| Record name | 4-(bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63516-03-0 | |
| Record name | 4-(bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4 Bromomethyl Aniline
Regioselective Functionalization Strategies
Regioselective synthesis of 4-(bromomethyl)aniline is critical to ensure the desired isomer is obtained in high purity. Various strategies have been devised to control the position of functionalization on the aniline (B41778) ring.
Direct Bromomethylation Approaches
Direct bromomethylation involves the introduction of the -CH₂Br group onto the aromatic ring in a single step. This is typically achieved by reacting an aniline derivative with formaldehyde (B43269) and hydrogen bromide. manac-inc.co.jp However, the highly acidic conditions of this reaction can lead to the protonation of the amino group, which deactivates the aromatic ring towards electrophilic substitution. google.com To circumvent this, the amino group is often protected. For instance, aniline can be protected with a trihaloacetyl group, allowing for subsequent bromomethylation. google.com The reaction is typically carried out by adding a solution of HBr in acetic acid to a mixture of the protected aniline and paraformaldehyde. sciencemadness.org
A common method involves the reaction of aniline derivatives with formaldehyde and a brominating agent, where acidic catalysts or Lewis acids may be employed to facilitate the electrophilic substitution. The choice of solvent and temperature is crucial for maximizing the yield and selectivity of the bromomethylation process.
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
| Mesitylene | Paraformaldehyde, HBr/Acetic Acid | 40-50 °C, 2 h | Mono(bromomethyl)mesitylene | - | sciencemadness.org |
| Protected Aniline | Paraformaldehyde, HBr | Acetic Acid, 80-90 °C, 4 h | Bromomethylated protected aniline | - | google.com |
Functional Group Transformations from Precursors (e.g., nitro or aldehyde pathways)
An alternative and often more controlled approach to synthesizing this compound involves the transformation of functional groups on pre-functionalized precursors. A well-established route starts from p-nitrotoluene. The synthesis typically proceeds in three steps:
Nitration: While p-nitrotoluene is commercially available, its synthesis would involve the nitration of toluene (B28343).
Benzylic Bromination: The methyl group of p-nitrotoluene is brominated to a bromomethyl group. This is commonly achieved using N-bromosuccinimide (NBS) with a radical initiator. The resulting compound is 4-nitrobenzyl bromide. chemicalbook.com
Reduction of the Nitro Group: The nitro group of 4-nitrobenzyl bromide is then reduced to an amino group to yield the final product, this compound. A variety of reducing agents can be employed for this transformation. iaea.org
Another precursor pathway starts from 4-nitrobenzyl alcohol. The alcohol can be synthesized from p-nitrobenzyl acetate (B1210297) by hydrolysis. orgsyn.org The subsequent steps would involve the conversion of the alcohol to the bromide, followed by the reduction of the nitro group.
Similarly, 4-aminobenzaldehyde (B1209532) can serve as a precursor. The aldehyde functionality can be reduced to an alcohol, which is then converted to the corresponding bromide. The synthesis of 4-aminobenzaldehyde itself can be achieved through the ozonation of 4-aminotoluene. zsmu.edu.ua
| Precursor | Transformation Steps | Key Reagents | Intermediate | Final Product | Reference |
| p-Nitrotoluene | Benzylic Bromination -> Nitro Reduction | NBS, Radical Initiator; Reducing Agent | 4-Nitrobenzyl bromide | This compound | chemicalbook.comiaea.org |
| 4-Nitrobenzyl alcohol | Hydrolysis from acetate -> Bromination -> Nitro Reduction | NaOH; HBr; Reducing Agent | 4-Nitrobenzyl bromide | This compound | orgsyn.org |
| 4-Aminotoluene | Ozonation -> Aldehyde to Alcohol -> Bromination | O₃, Mn(II)-KBr; NaBH₄; PBr₃ | 4-Aminobenzaldehyde, 4-Aminobenzyl alcohol | This compound | zsmu.edu.ua |
Controlled Bromination of Aniline Derivatives (Para-Selectivity)
Direct bromination of aniline is often difficult to control and can lead to multiple substitutions. To achieve para-selectivity, the high reactivity of the amino group is typically moderated by using a protecting group, such as an acetyl group. Acetylation of aniline to form acetanilide (B955) deactivates the ring to a manageable level and sterically hinders the ortho positions, thereby directing bromination to the para position. The resulting p-bromoacetanilide can then be hydrolyzed to yield p-bromoaniline. While this method yields a bromo-substituted aniline rather than a bromomethylated one, the principles of using protecting groups are fundamental to controlling regioselectivity in aniline chemistry.
For achieving para-bromination on N,N-dialkylanilines, a method involving the corresponding N-oxides has been developed. nih.gov Treatment of N,N-dialkylaniline N-oxides with thionyl bromide at low temperatures affords 4-bromo-N,N-dialkylanilines with high selectivity. nih.gov
Catalytic Synthesis Routes
Catalytic methods offer milder reaction conditions and improved selectivity, making them attractive for the synthesis of functionalized anilines.
Copper-Mediated Bromination
Copper catalysts have been effectively used for the regioselective bromination of aniline derivatives. Copper(II) halides, such as CuBr₂, can be used for the direct bromination of unprotected anilines in ionic liquids, leading to high yields and excellent para-selectivity at room temperature. nih.gov This method avoids the need for protecting groups and harsh reaction conditions. nih.gov
Copper-catalyzed oxybromination of unprotected primary aromatic amines using copper(II) acetate as a catalyst, bromide ions as the halogen source, and molecular oxygen as the final oxidant has also been reported. researchgate.net This system demonstrates high regioselectivity for the para-isomer and good chemoselectivity for monobromination. researchgate.net Furthermore, copper-catalyzed radical cross-coupling reactions have been developed to form C(sp³)–C(sp²) bonds, which can be applied to the synthesis of complex molecules from benzyl (B1604629) bromides. sustech.edu.cn
| Substrate | Catalyst/Reagents | Solvent | Conditions | Product | Yield | Reference |
| Aniline | CuBr₂ | Ionic Liquid | Room Temperature | 4-Bromoaniline | High | nih.gov |
| Aniline | Cu(OAc)₂, LiBr, O₂ | - | Mild | 4-Bromoaniline | - | researchgate.net |
| Benzyl Bromides | CuI, Ligand, Base | - | Ambient | 1,1-Diarylalkanes | 58-92% | sustech.edu.cn |
Photochemical Bromination Utilizing Specific Reagents (e.g., N-Bromosuccinimide)
Photochemical methods provide an alternative pathway for bromination, often proceeding via radical mechanisms. The benzylic bromination of toluene derivatives, which is a key step in the precursor-based synthesis of this compound from p-toluidine (B81030) derivatives, can be efficiently carried out using N-bromosuccinimide (NBS) under photochemical activation. researchgate.net These reactions can be performed in solvents like (trifluoromethyl)benzene, which is less toxic than the traditionally used carbon tetrachloride. researchgate.net
Continuous-flow photochemical protocols for benzylic bromination with NBS have also been developed, offering scalable and safer reaction conditions by using visible light activation and environmentally benign solvents like acetonitrile. organic-chemistry.orgrsc.org While these methods are generally applied to toluene derivatives, the protection of the amino group in p-toluidine would be necessary to prevent competing aromatic bromination. organic-chemistry.org A microwave-assisted NBS radical bromination of N-protected p-toluidine has been shown to be a superior method for preparing protected p-bromomethyl anilines. researchgate.net
| Substrate | Reagent/Conditions | Solvent | Product | Reference |
| p-Toluic Acid | Br₂, Visible Light | Acetonitrile | p-(Bromomethyl)benzoic acid | colab.ws |
| Benzylic Compounds | NBS, CFL Lamp | Acetonitrile | Benzylic Bromides | organic-chemistry.org |
| N-Protected p-Toluidine | NBS, Microwave | - | Protected p-Bromomethylaniline | researchgate.net |
Green Chemistry Principles and Environmentally Benign Conditions
The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research has focused on replacing conventional toxic reagents and solvents with more benign alternatives.
A significant green approach involves substituting hazardous elemental bromine with safer brominating agents. Systems such as a combination of hydrogen peroxide and hydrobromic acid (H₂O₂-HBr) or the use of N-bromosuccinimide (NBS) in aqueous media have been explored for the bromination of benzyl positions. researchgate.net These methods can often be performed at ambient temperatures without the need for metal or acid catalysts, significantly lowering the environmental impact. researchgate.net The use of water as a reaction medium, termed 'on water' reactions, is a cornerstone of this approach, replacing volatile and often toxic organic solvents. researchgate.net This not only presents a greener solvent choice but can also simplify the isolation procedure. researchgate.net
Another strategy is the use of eco-friendly solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and serves as a viable alternative to traditional solvents such as tetrahydrofuran (B95107) (THF). chemicalbook.com Furthermore, microwave-assisted synthesis represents another green avenue, offering a way to produce anilines rapidly and efficiently, often without the need for organic solvents or metal catalysts. researchgate.net These modifications align with the core principles of green chemistry by making the synthesis of this compound and related compounds safer and more sustainable. sci-hub.st
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Bromination
| Feature | Traditional Method | Green Chemistry Approach | Scientific Rationale & Benefits |
|---|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) or H₂O₂-HBr | Avoids handling highly toxic and corrosive liquid bromine, reducing safety risks. researchgate.net |
| Solvent | Halogenated organic solvents (e.g., CCl₄, CH₂Cl₂) | Water ('on water' synthesis), 2-MeTHF | Reduces use of volatile organic compounds (VOCs); water is non-toxic and non-flammable; 2-MeTHF is a bio-based solvent. researchgate.netchemicalbook.com |
| Catalyst | Lewis acids, radical initiators (AIBN) | Often catalyst-free or uses visible light | Simplifies purification, reduces metal waste, and avoids toxic catalysts. researchgate.net |
| Energy Input | Often requires heating/reflux | Ambient temperature or microwave irradiation | Lowers energy consumption and allows for faster reaction times. researchgate.netresearchgate.net |
| Byproducts | Halogenated waste, acidic byproducts | Water is the primary byproduct of the H₂O₂ system. | Leads to a higher atom economy and less hazardous waste streams. researchgate.net |
Emerging Synthetic Techniques
Beyond green chemistry, new technological platforms are being adopted to enhance the synthesis of this compound. These emerging techniques offer unprecedented levels of control and efficiency in reaction execution and optimization.
Flow chemistry, or continuous flow synthesis, is a paradigm shift from traditional batch production. In this technique, reagents are pumped through a network of tubes and reactors where the reaction occurs. This approach offers significant advantages, particularly for reactions that are hazardous or difficult to control in large batches.
The synthesis of this compound involves potentially exothermic steps and the use of toxic reagents, making it an ideal candidate for flow chemistry. A continuous flow setup allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. researchgate.net The small internal volume of microreactors significantly enhances heat transfer, mitigating the risk of thermal runaways. researchgate.net Furthermore, hazardous intermediates can be generated and consumed in situ, avoiding their isolation and storage. The use of immobilized reagents or scavengers in packed-bed reactors within the flow path can streamline purification, allowing for a continuous stream of clean product. thieme-connect.de This not only improves safety and efficiency but also facilitates scalability; production can be increased by running the system for longer periods rather than by using larger, potentially more dangerous, reactors. researchgate.net
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description | Impact on Synthesis |
|---|---|---|
| Enhanced Safety | Small reactor volumes and superior heat exchange minimize risks of thermal runaways. In-situ generation of hazardous reagents is possible. | Significantly reduces the risks associated with large-scale exothermic bromination reactions. |
| Precise Process Control | Accurate control of residence time, temperature, and reagent mixing. | Leads to higher selectivity, improved yield, and fewer impurities compared to batch processes. researchgate.net |
| Scalability | Production is scaled by extending operational time ("scaling-out") rather than increasing reactor volume ("scaling-up"). | Allows for seamless transition from laboratory-scale discovery to industrial production without extensive re-optimization. researchgate.net |
| Improved Purity | Integration of in-line purification modules, such as scavenger resins or liquid-liquid extraction units. | Reduces the need for downstream purification steps, saving time and resources. thieme-connect.de |
| Reproducibility | Automated and consistent operation ensures high batch-to-batch consistency. | Critical for pharmaceutical applications where product quality must be strictly controlled. |
High-Throughput Experimentation (HTE) is a powerful methodology used to accelerate chemical research and process development. youtube.com It employs automation and parallel experimentation to rapidly screen a large number of reaction conditions, such as different catalysts, solvents, bases, and temperatures, on a microscale. beilstein-journals.org This approach allows researchers to identify optimal reaction conditions far more quickly than with traditional one-at-a-time methods. youtube.com
For the synthesis of this compound or its derivatives, HTE can be used to optimize challenging steps like cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations) that often require fine-tuning of multiple parameters. acs.org The process typically involves a liquid handling robot preparing arrays of reactions in multi-well plates (e.g., 96 or 384 wells). beilstein-journals.orgacs.org After the reactions are run, they are rapidly analyzed using techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), which can analyze a sample in seconds. nih.gov
This methodology is often guided by Design of Experiments (DoE), a statistical approach for planning experiments in a way that allows for the simultaneous study of multiple factors. unp.edu.ar DoE helps to efficiently map the "reaction space" and identify not only the optimal conditions but also the interactions between different variables, which is often missed in traditional optimization studies. sci-hub.se
Table 3: Hypothetical Design of Experiments (DoE) for Optimizing a Suzuki Coupling with a this compound Derivative
| Experiment # | Catalyst (Factor A) | Base (Factor B) | Temperature (°C) (Factor C) | Observed Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | K₂CO₃ | 80 | 65 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | 80 | 82 |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | 80 | 75 |
| 4 | Pd(dppf)Cl₂ | Cs₂CO₃ | 80 | 91 |
| 5 | Pd(PPh₃)₄ | K₂CO₃ | 100 | 78 |
| 6 | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 85 |
| 7 | Pd(PPh₃)₄ | Cs₂CO₃ | 100 | 88 |
| 8 | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 95 |
| Center Point 1 | Pd₂(dba)₃ / XPhos | K₃PO₄ | 90 | 93 |
| Center Point 2 | Pd₂(dba)₃ / XPhos | K₃PO₄ | 90 | 94 |
Mechanistic Organic Chemistry of 4 Bromomethyl Aniline
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The bromomethyl group (-CH2Br) attached to the benzene (B151609) ring is a primary benzylic halide. This structural feature is key to its reactivity, as the bromine atom is an excellent leaving group, and the adjacent benzene ring can stabilize reaction intermediates. vulcanchem.com The primary mode of reaction for this moiety is nucleophilic substitution, where a nucleophile displaces the bromide ion. cymitquimica.com
S_N1 and S_N2 Pathways in Benzyl (B1604629) Bromide Reactivity
Benzylic halides like 4-(bromomethyl)aniline are capable of undergoing nucleophilic substitution through both S_N1 (Substitution Nucleophilic Unimolecular) and S_N2 (Substitution Nucleophilic Bimolecular) mechanisms. quora.comquora.com The operative pathway is highly dependent on the reaction conditions, such as the nature of the nucleophile, the solvent, and the specific substituents on the aromatic ring. stackexchange.com
The S_N1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. pearson.com In the case of this compound, the loss of the bromide leaving group would generate a 4-aminobenzyl carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the π-system of the benzene ring. quora.com The presence of the electron-donating amino (-NH2) group at the para position further enhances this stability. This increased stability of the intermediate makes the S_N1 pathway a probable mechanism, particularly with weak nucleophiles in polar protic solvents.
The S_N2 pathway is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This pathway is sensitive to steric hindrance around the reaction center. quora.com As a primary halide, the benzylic carbon in this compound is relatively unhindered, allowing for backside attack by a nucleophile. quora.com Therefore, S_N2 reactions are also feasible, especially when strong nucleophiles are used in polar aprotic solvents.
| Feature | S_N1 Mechanism | S_N2 Mechanism |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Intermediate | Carbocation | None (Transition State) |
| Stereochemistry | Racemization | Inversion of configuration |
| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |
| Substrate | Favored by substrates forming stable carbocations (e.g., tertiary, benzylic) | Favored by unhindered substrates (e.g., methyl, primary) |
| Leaving Group | Good leaving group required | Good leaving group required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
This table summarizes the general characteristics of S_N1 and S_N2 reactions, which are applicable to benzylic halides like this compound.
Interplay with Aromatic Nucleophilic Substitution (S_NAr)
Aromatic Nucleophilic Substitution (S_NAr) is a distinct mechanism for substitution directly on an aromatic ring, not at a benzylic position. masterorganicchemistry.com It typically requires two key features: a good leaving group (like a halide) directly attached to the ring and the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the ring. masterorganicchemistry.com
In this compound, the leaving group is on the methyl substituent, not the aromatic ring itself. Furthermore, the amino group is strongly electron-donating, which deactivates the ring toward nucleophilic attack. ucalgary.ca For these reasons, this compound does not undergo S_NAr reactions under typical conditions. The primary reactivity is at the benzylic carbon via S_N1/S_N2 mechanisms. There is no direct interplay or competition between benzylic substitution and S_NAr on this molecule. S_NAr would only become a consideration for related molecules like 4-bromoaniline, and even then, it would require harsh conditions or the introduction of powerful electron-withdrawing groups. pressbooks.pub
Reactivity of the Aniline (B41778) Amine Group
The primary amine (-NH2) group imparts the chemical characteristics of an aniline to the molecule. It is a weak base and a potent nucleophile, and it strongly influences the reactivity of the aromatic ring. wikipedia.org
Electrophilic Aromatic Substitution Patterns
The amino group is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). chemistrysteps.combyjus.com Its strong electron-donating effect, via resonance, significantly increases the electron density at the ortho and para positions of the benzene ring, making the molecule highly susceptible to attack by electrophiles. byjus.com
However, this high reactivity presents several challenges:
Polysubstitution : The activation is so strong that reactions with electrophiles like bromine water proceed uncontrollably to yield poly-substituted products, such as 2,6-dibromo-4-(bromomethyl)aniline. wikipedia.orgbyjus.com
Reaction with Catalysts : In Friedel-Crafts alkylation and acylation reactions, the basic amine group reacts with the Lewis acid catalyst (e.g., AlCl3). chemistrysteps.comlibretexts.org This forms a deactivating -NH2+ complex, which prevents the desired electrophilic substitution from occurring. libretexts.orgchemistrysteps.com
Oxidation : The electron-rich ring is sensitive to oxidation, especially with strong acids like nitric and sulfuric acid used in nitration and sulfonation, leading to a mixture of products and ring decomposition. chemistrysteps.com
To overcome these issues, the reactivity of the amine is often moderated by protecting it as an acetamide (B32628) group (-NHCOCH3) through reaction with acetic anhydride. ucalgary.calibretexts.org The resulting N-[4-(bromomethyl)phenyl]acetamide is still an ortho-, para-director, but the activating effect is lessened because the nitrogen's lone pair is delocalized into the adjacent carbonyl group. ucalgary.caontosight.ai This protection strategy allows for controlled, clean mono-substitution at the positions ortho to the amide group. libretexts.org The protecting group can later be removed by hydrolysis to regenerate the amine. ucalgary.ca
| Group | Activating/Deactivating | Directing Effect | Comments |
| -NH2 (Amino) | Strongly Activating | Ortho, Para | Prone to polysubstitution and side reactions with acidic catalysts. ucalgary.cabyjus.com |
| -NHCOCH3 (Amido) | Moderately Activating | Ortho, Para | Less activating than -NH2; allows for controlled monosubstitution and prevents catalyst complexation. ucalgary.calibretexts.org |
This table compares the influence of the unprotected amine and the protected amide group on electrophilic aromatic substitution.
Condensation and Imine Formation Mechanisms
The primary amine group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of amine chemistry and proceeds via a two-stage mechanism that is typically catalyzed by acid. masterorganicchemistry.com
The mechanism involves:
Nucleophilic Addition : The nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolamine.
Dehydration : The carbinolamine is then protonated on the oxygen atom under acidic conditions, turning the hydroxyl group into a good leaving group (-OH2+). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final imine product with a carbon-nitrogen double bond.
Aromatic aldehydes are particularly reactive and form the corresponding imines readily, often at room temperature. masterorganicchemistry.com This reaction provides a versatile method for elaborating the structure of this compound.
Rearrangement and Cyclization Processes
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic benzylic bromide, raises the possibility of intramolecular and intermolecular reactions leading to new cyclic or polymeric structures.
Due to the para relationship between the amine and bromomethyl groups, direct intramolecular cyclization to form a stable, small-membered ring is sterically impossible. Instead, the most likely pathway is an intermolecular reaction , where the nucleophilic amine of one molecule attacks the electrophilic bromomethyl group of another molecule. This S_N2-type reaction would lead to the formation of a new C-N bond, linking two molecules together. This process can repeat, resulting in the formation of oligomers or polymers. The favorability of intramolecular versus intermolecular reactions is generally driven by factors like concentration and the ability to form stable ring sizes (typically 5- or 6-membered rings). ox.ac.ukmasterorganicchemistry.com Since small ring formation is not feasible here, intermolecular polymerization is the expected outcome of self-reaction.
While specific, complex rearrangements like the Hofmann or Smiles rearrangements are known in organic chemistry, they are not inherent reactions of this compound itself but rather transformations that could be applied to its derivatives. rsc.orgmasterorganicchemistry.com For instance, studies on the related 3-(bromomethyl)aniline (B136996) (the meta-isomer) showed that it undergoes simple nucleophilic substitution rather than rearrangement under various conditions. nih.govacs.org This suggests that the core structure is relatively stable and its reactivity is dominated by the independent or intermolecular reactions of its functional groups rather than complex intramolecular rearrangements.
Smiles Rearrangements
The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.orgscispace.com In a typical Smiles rearrangement, a nucleophilic group within a side chain attacks the aromatic ring to displace a suitable leaving group, causing the side chain to migrate to a different position on the ring. wikipedia.orgscispace.com The reaction requires an activated aromatic system, usually by an electron-withdrawing group positioned ortho or para to the leaving group. wikipedia.org The general mechanism involves the formation of a spirocyclic intermediate (a Meisenheimer complex). nih.gov
While the amino group in this compound can act as a nucleophile, its application in a classical Smiles rearrangement is not straightforward. The typical Smiles rearrangement involves an aryl ether or sulfide (B99878) where the heteroatom is part of the migrating chain, and the attack occurs on the aromatic ring. For a molecule like this compound, a related rearrangement would require a different setup.
Research into the reactivity of related isomers provides insight. For instance, a study on the reaction of 3-(bromomethyl)aniline with benzoxazole-2-thiol did not result in a Smiles rearrangement. acs.org Instead of the amino group attacking the benzoxazole (B165842) ring, a simple substitution reaction was observed. acs.org This suggests that under the tested conditions, the nucleophilic substitution pathway is kinetically favored over the intramolecular rearrangement.
| Reactant | Conditions | Observation | Outcome |
| 3-(Bromomethyl)aniline | K₂CO₃, DMF, 70°C | No rearrangement observed | Substitution product formed acs.org |
This table illustrates the observed reactivity of a positional isomer, suggesting a potential reactivity pattern for this compound under similar conditions.
Intramolecular Cyclization for Heterocycle Formation
The structure of this compound, containing both a nucleophilic nitrogen and an electrophilic benzylic bromide, makes it an ideal substrate for intramolecular cyclization reactions to form nitrogen-containing heterocycles. nih.gov These reactions are fundamental in synthetic organic chemistry for building the core structures of many biologically active compounds. rsc.orgnih.gov
The general mechanism involves the nitrogen atom of the amino group (or a derivative thereof) acting as an intramolecular nucleophile, attacking the carbon atom of the bromomethyl group. This process leads to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, resulting in a cyclic structure. The feasibility and outcome of the cyclization depend on factors such as the reaction conditions (base, solvent, temperature) and the potential for forming a stable ring system (commonly 5- or 6-membered rings). mdpi.comresearchgate.net
For example, derivatives of this compound can be used to synthesize fused heterocyclic systems. In one synthetic route, an ortho-iodoaniline derivative tethered to an allene (B1206475) was prepared. The initial steps involved the reduction of a nitro group to an amine, followed by protection and then conversion of an ester group into a bromomethyl group via reduction and subsequent bromination. acs.org This benzyl bromide derivative was then coupled with an allenyl compound. acs.org A subsequent palladium-catalyzed cascade cyclization, involving an intramolecular Heck insertion followed by an intramolecular allylic amination, led to the formation of 3,4-fused tricyclic indole (B1671886) derivatives. acs.org
Another strategy involves the alkylation of a malonate ester with a nitrobenzyl bromide, followed by reduction of the nitro group to an aniline. acs.org This intermediate, which possesses a structure analogous to a substituted 4-(aminomethyl)phenyl system, is then poised for intramolecular cyclization to form δ-lactams. acs.org
| Precursor Type | Reaction Type | Heterocycle Formed | Key Conditions |
| o-Iodoaniline derivative with allenyl side chain | Pd-catalyzed cascade cyclization | Fused Tricyclic Indole | Pd catalyst, K₂CO₃, DMSO acs.org |
| Dialkylated nitrobenzyl malonate | Reduction followed by intramolecular amidation | δ-Lactam | Hydrogenation, Chiral Brønsted Acid Catalyst acs.org |
| N-Allyl-N-(bromoacetyl) derivative | Radical cyclization | Pyrrolidinone | Electrochemical reduction researchgate.net |
This interactive table summarizes various strategies for forming nitrogen heterocycles using precursors structurally related to this compound.
Oxidation-Reduction Pathways and Their Specific Conditions
The this compound molecule has two primary sites that can undergo oxidation or reduction: the aniline moiety and the bromomethyl group. The specific reaction pathway is determined by the choice of reagents and reaction conditions.
Oxidation:
The aniline group is susceptible to oxidation. Depending on the oxidizing agent, it can be converted into various products. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the formation of colored oxidation products and potentially ring cleavage under harsh conditions. ucr.edu Milder oxidizing agents can selectively oxidize the amino group. The benzylic position is also a site for oxidation. Reagents like manganese dioxide (MnO₂) are known to selectively oxidize benzylic alcohols to aldehydes or ketones, and similar reactivity could be anticipated for the benzylic bromide under specific conditions, though this is less common. ucr.edu
Reduction:
Reduction reactions can also target different parts of the molecule. The bromomethyl group can undergo reductive dehalogenation, replacing the bromine atom with a hydrogen atom to yield p-toluidine (B81030). This can be achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄).
Conversely, if a nitro group were present on the ring (e.g., in a precursor molecule), it could be selectively reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C). rsc.orgnih.gov For instance, the synthesis of the drug Sumatriptan involves a step where a nitro group on a similar phenylmethanesulfonyl chloride derivative is reduced to an amine using Raney Nickel. rsc.orgnih.gov
| Transformation | Functional Group | Reagent/Condition | Product Type |
| Oxidation | Aniline (-NH₂) | Potassium Permanganate (KMnO₄) | Oxidized aniline derivatives (e.g., nitroso, nitro, or quinone-like structures) ucr.edu |
| Reduction | Bromomethyl (-CH₂Br) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Methyl group (-CH₃) |
| Reduction (of a precursor) | Nitro (-NO₂) | Catalytic Hydrogenation (e.g., Raney Ni) | Aniline (-NH₂) rsc.orgnih.gov |
This table outlines the potential oxidation and reduction reactions for the functional groups present in this compound and its common precursors.
Derivatization and Functionalization Strategies Employing 4 Bromomethyl Aniline
Synthesis of Substituted Aniline (B41778) Derivatives
The presence of two distinct reactive centers in 4-(bromomethyl)aniline allows for the selective modification of either the amine or the bromomethyl group, leading to a diverse array of substituted aniline derivatives. smolecule.com These derivatives are important scaffolds in various fields, including medicinal chemistry and materials science. smolecule.com
Amine Group Modifications (e.g., N-Alkylation, N-Acylation)
The amino group of this compound can readily undergo common transformations such as N-alkylation and N-acylation. These reactions introduce new substituents onto the nitrogen atom, altering the electronic and steric properties of the molecule.
N-Alkylation: The nucleophilic amino group can react with various alkylating agents in SN2 reactions. chemistrysteps.com For instance, the N-alkylation of anilines with alcohols represents a significant transformation in industrial synthesis, often catalyzed by transition metals. rsc.orgnih.gov This process is valued for its use of readily available reagents and for producing water as the primary byproduct. rsc.orgnih.gov
N-Acylation: Acylation of the amino group is another common modification. This is typically achieved by reacting the aniline with acyl halides or anhydrides. chemistrysteps.com This transformation is often employed to introduce a temporary protecting group, which can be later hydrolyzed to regenerate the amine. chemistrysteps.com
A study on the synthesis of substituted 4-(aminomethyl)quinolin-2(1H)-one derivatives demonstrated the modification of a similar bromo-substituted aniline derivative. derpharmachemica.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Substituted Aniline | Alkyl Halide | Base, Solvent | N-Alkyl-substituted Aniline | chemistrysteps.com |
| Substituted Aniline | Acyl Halide/Anhydride | Base (optional) | N-Acyl-substituted Aniline | chemistrysteps.com |
| Aniline | Benzyl (B1604629) Alcohol | Zr-based MOF with Cobalt Catalyst | N-Benzylaniline | rsc.org |
Bromomethyl Group Derivatization via Nucleophilic Displacement
The bromomethyl group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. smolecule.comcymitquimica.com This allows for the introduction of a wide variety of functional groups at the para-position of the aniline ring.
A range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion. For example, the reaction of this compound with a nucleophile like 4,4′-diselanediyldianiline, after reduction, leads to the formation of 4-((4-bromobenzyl)selanyl)aniline. researchgate.net This reactivity is a cornerstone of its utility as a building block. smolecule.com
In a study focused on synthesizing indole (B1671886) derivatives, 7-bromo-4-(bromomethyl)-2-methylindole was reacted with sodium methoxide (B1231860) (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole, showcasing a typical nucleophilic substitution at the bromomethyl position. rsc.org
| Starting Material | Nucleophile | Conditions | Product | Reference |
| This compound | Amines, Thiols, Alkoxides | Varies | Substituted Aniline | |
| 7-Bromo-4-(bromomethyl)-2-methylindole | Sodium Methoxide (NaOMe) | - | 7-Bromo-4-(methoxymethyl)-2-methylindole | rsc.org |
| Reduced 4,4′-diselanediyldianiline | 4-(Bromomethyl)benzene | - | 4-((4-Bromobenzyl)selanyl)aniline | researchgate.net |
Formation of Complex Molecular Scaffolds
The dual reactivity of this compound facilitates its participation in reactions that construct complex molecular architectures, including heterocyclic systems and spirocyclic compounds.
Heterocyclic Compound Synthesis (e.g., Benzoxazoles)
This compound and its derivatives can serve as precursors in the synthesis of heterocyclic compounds. While direct use of this compound for benzoxazole (B165842) synthesis is not extensively detailed, related structures are employed. For instance, the synthesis of 2-substituted benzoxazoles can be achieved from tertiary amides and 2-aminophenols. mdpi.com Another approach involves the reaction of ortho-haloanilides, where the reaction rate is dependent on the halogen (I > Br > Cl). organic-chemistry.org
In one study, the reaction of benzoxazole-2-thiol with 3-(bromomethyl)aniline (B136996) was investigated, resulting in a substitution product rather than a rearranged benzoxazole under the tested conditions. nih.govacs.org This highlights the potential for the bromomethylaniline scaffold to be incorporated into heterocyclic structures through nucleophilic substitution.
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product | Reference |
| 2-Bromoanilines | Acyl Chlorides | Cs₂CO₃, CuI, 1,10-phenanthroline, Microwave | Benzoxazoles | organic-chemistry.org |
| Benzoxazole-2-thiol | 3-(Bromomethyl)aniline | Various | Substitution product (27) | nih.govacs.org |
Multicomponent Reactions (e.g., Mannich Reaction)
Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity. rsc.org this compound can act as the amine component in such reactions. smolecule.com
The Mannich reaction is a classic three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a ketone or other enolizable carbonyl compound. wikipedia.orgnrochemistry.com This reaction produces a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the carbonyl compound. wikipedia.org While specific examples detailing this compound in a Mannich reaction are not prevalent in the provided context, its structural features make it a suitable candidate for this type of transformation. smolecule.comwikipedia.org
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Carbonyl) | Product | Reference |
| Primary/Secondary Amine | Formaldehyde (B43269) | Ketone/Aldehyde | β-Amino-carbonyl (Mannich Base) | wikipedia.org |
| Aniline | Isoprene | Maleic Anhydride | Diels-Alder Adduct | researchgate.net |
Spirocyclic Systems
Spirocyclic compounds, characterized by two rings sharing a single atom, are of interest in medicinal chemistry. beilstein-journals.orgnih.gov The synthesis of these structures can sometimes involve precursors with functionalities similar to this compound.
| Reactant 1 | Reactant 2 | Conditions/Catalyst | Product Type | Reference |
| Diazoarylidene succinimides | 2-(Bromomethyl)benzyl alcohol | Rh₂(esp)₂, Base (DBU) | Spiroheterocycles | beilstein-journals.org |
| Imidazolin-5-one (87) | 4′-(Bromomethyl)-[1,1′-biphenyl]-2-carbonitrile | - | Spirocyclic derivative (88) | nih.gov |
Bioconjugation and Cross-linking Approaches
The dual reactivity of this compound and its derivatives is effectively harnessed in bioconjugation and the construction of cross-linking tools. These strategies are pivotal for linking biological molecules to other molecules or surfaces and for probing the structure and function of macromolecular complexes.
The primary strategy for attaching this compound to biological macromolecules relies on the high reactivity of the bromomethyl group toward nucleophilic functional groups present in biomolecules. cymitquimica.com The most common targets are the thiol groups of cysteine residues in proteins and peptides, which readily undergo S-alkylation to form stable thioether linkages. Other nucleophiles, such as the imidazole (B134444) ring of histidine or the ε-amino group of lysine, can also be targeted under specific reaction conditions.
This reactivity allows for the site-specific modification of proteins, including antibodies, for immobilization or for the attachment of labels and therapeutic agents. For instance, similar bromomethyl-functionalized reagents have been used for the oriented immobilization of antibodies on gold surfaces by selectively reacting with native thiol groups generated from the reduction of hinge-region disulfide bonds. researchgate.net This controlled attachment is crucial for developing robust and sensitive immunosensors and other diagnostic devices. researchgate.net
Beyond proteins, this chemistry has been extended to other systems. In one notable study, a related bifunctional reagent, 4,4'-di(bromomethyl)azobenzene, was used to dimerize a synthetic octapeptide through alkylation of its cysteine side chains, demonstrating a method for creating photoswitchable peptide structures. acs.org The aniline group, while often kept for subsequent functionalization, also influences the electronic properties and can participate in interactions with surfaces. For example, para-substituted anilines have been used to functionalize the surface of carbon nanodots, tuning their photoluminescent properties.
The table below summarizes various applications of this attachment strategy.
| Macromolecule/Surface | Functionalization Strategy | Application |
| Proteins (e.g., Antibodies) | S-alkylation of cysteine thiol groups with the bromomethyl moiety. researchgate.net | Oriented immobilization on surfaces for biosensors; conjugation of labels or drugs. |
| Peptides | Alkylation of cysteine residues to form thioether-linked dimers or conjugates. acs.org | Creation of photoswitchable peptide assemblies; structural stabilization. acs.org |
| Paper (Cellulose) | Covalent immobilization via esterification followed by amidation, employing related reagents. tu-darmstadt.de | Development of bioactive papers for point-of-care diagnostics. tu-darmstadt.de |
| Carbon Nanomaterials | Surface functionalization through reactions involving the aniline group. | Tuning of optical and electronic properties for imaging or sensing applications. |
The structure of this compound is an ideal scaffold for creating bifunctional cross-linking agents, which are molecules capable of linking two or more biomolecules. nih.gov This is achieved by utilizing the bromomethyl group as one reactive handle and chemically modifying the aniline group to install a second, distinct reactive moiety. This approach allows for the synthesis of heterobifunctional cross-linkers, which can connect different types of functional groups, offering high specificity in complex biological systems.
A prominent application of this design concept is in the field of antibody-drug conjugates (ADCs). rsc.org Many modern ADCs employ linkers that connect the antibody to a potent cytotoxic drug. A key component of some advanced linkers is a self-immolative spacer, such as p-aminobenzyl alcohol (PABC), which is structurally analogous to a hydroxylated form of this compound. nih.gov In these systems, one part of the linker attaches to the antibody (often via a cysteine residue), and the other part attaches to the drug through the PABC spacer. Once the ADC is internalized by a cancer cell and the linker is cleaved by lysosomal enzymes, the PABC unit self-immolates (fragments) to release the unmodified drug, ensuring efficient and targeted cell killing. mdpi.com
The versatility of the aniline group allows for the introduction of a wide array of functionalities. It can be acylated with molecules containing other reactive groups like N-hydroxysuccinimide (NHS) esters for targeting amines, or maleimides for targeting thiols. Diazotization of the aniline can generate a diazonium salt, a reactive species for modifying tyrosine or histidine residues. This flexibility enables the rational design of cross-linkers with tailored reactivity, spacing, and cleavability for specific applications, including probing protein-protein interactions, mapping nucleic acid-protein complexes, and constructing novel biomaterials. nih.gov
The table below presents examples of bifunctional cross-linking strategies derived from or analogous to this compound.
| Cross-linker Type | Reactive End 1 | Reactive End 2 (from Aniline) | Target Application |
| Heterobifunctional (General) | Bromomethyl (targets thiols) | NHS-ester (targets amines) | Covalently linking two different proteins. |
| Heterobifunctional (General) | Bromomethyl (targets thiols) | Maleimide (targets other thiols) | Intramolecular or intermolecular protein cross-linking. |
| ADC Self-Immolative Linker | Thiol-reactive group (e.g., maleimide) | p-Aminobenzyl carbamate (B1207046) linked to a drug | Controlled release of a cytotoxic drug within a target cell. rsc.orgnih.gov |
| Homobifunctional (Azobenzene-based) | Bromomethyl | Bromomethyl (on a second ring) | Dimerization of peptides for photoswitching applications. acs.org |
Applications in Advanced Organic Synthesis
Catalytic Cross-Coupling Reactions
The presence of a bromine atom in 4-(bromomethyl)aniline allows it to readily participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mychemblog.com While direct examples involving this compound are not extensively detailed in the provided results, the reactivity of the aryl bromide moiety is well-established in Suzuki-Miyaura reactions. For instance, derivatives of bromoanilines are readily coupled with various boronic acids and esters. mdpi.comnih.govnih.gov The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. mdpi.comnih.gov The versatility of this reaction allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaromatic groups. nih.gov
A general scheme for the Suzuki-Miyaura coupling of a bromoaniline derivative is shown below:

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromoaniline Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | Various Boronic Acids | Pd(PPh₃)₄ | K₃PO₄ | - | 90 | 31-46 | mdpi.comnih.gov |
| ortho-Bromoanilines | Various Boronic Esters | CataXCium A Pd G3 | - | - | - | Good to Excellent | nih.gov |
| 4-Bromo-6H-1,2-oxazines | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343) | 80 | 77-82 | beilstein-journals.org |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura reaction, this compound and its derivatives are amenable to a suite of other palladium-catalyzed cross-coupling reactions, expanding their synthetic utility.
Heck Reaction : This reaction couples an aryl halide with an alkene to form a substituted alkene. numberanalytics.comorganic-chemistry.org The process typically involves a palladium catalyst, a base, and a suitable solvent. numberanalytics.com The general mechanism proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent reductive elimination. numberanalytics.com
Negishi Coupling : In this reaction, an organozinc reagent is coupled with an organic halide. wikipedia.orgnumberanalytics.com It is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp³)-C(sp³) bonds. wikipedia.org Nickel catalysts are also sometimes employed. wikipedia.org
Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. numberanalytics.comlibretexts.org It is valued for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a drawback. libretexts.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps. mychemblog.com
Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling reactions and is particularly useful for generating carbon-carbon bonds. wikipedia.org The reaction can be applied to couple alkyl, vinyl, or aryl groups. ambeed.com
Buchwald-Hartwig Amination : This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. rsc.orgwikipedia.org It has become a vital method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov The reaction is catalyzed by palladium complexes with various phosphine (B1218219) ligands and requires a base. rsc.orgacsgcipr.org The development of this reaction has provided a more facile route to aryl amines compared to traditional methods. wikipedia.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Nucleophile | Electrophile | Key Features |
| Suzuki-Miyaura | Organoboron Compound | Organic Halide | Mild conditions, low toxicity of reagents. nih.gov |
| Heck | Alkene | Organic Halide | Forms substituted alkenes with high stereoselectivity. organic-chemistry.org |
| Negishi | Organozinc Compound | Organic Halide | High functional group tolerance, couples sp, sp², and sp³ carbons. wikipedia.org |
| Stille | Organotin Compound | Organic Halide | Broad scope, but tin reagents are toxic. libretexts.org |
| Kumada | Grignard Reagent | Organic Halide | One of the first cross-coupling methods, uses readily available Grignard reagents. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Amine | Organic Halide | Forms C-N bonds, crucial for synthesizing aryl amines. rsc.orgwikipedia.org |
Precursor for Advanced Building Blocks
The dual reactivity of this compound makes it an excellent starting material for the synthesis of more elaborate and functionalized molecules that serve as key intermediates in various synthetic pathways.
Generation of Organometallic Reagents
The aryl bromide functionality of this compound can be converted into an organometallic species, which can then be used in subsequent reactions. For example, treatment with magnesium can generate a Grignard reagent, or reaction with zinc can produce an organozinc compound. numberanalytics.comuni-muenchen.de These organometallic reagents are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions. uni-muenchen.de The generation of these reagents often requires careful control of reaction conditions to avoid unwanted side reactions with the amino or bromomethyl groups. The amino group might first be protected, for instance, with a Boc group (tert-butoxycarbonyl), to increase the stability and selectivity of the organometallic reagent formation. achemblock.com
Synthesis of Chiral Derivatives
The amino group of this compound provides a handle for the introduction of chirality. It can be reacted with chiral acids or auxiliaries to form diastereomeric salts or amides, which can then be separated. Alternatively, it can participate in asymmetric transformations. For instance, chiral phosphoric acids have been used to catalyze the cyclization of aniline (B41778) derivatives to produce enantioenriched lactams. acs.org The bromomethyl group can also be used to attach the aniline moiety to chiral scaffolds. For example, 4-(bromomethyl)benzylamine hydrobromide has been used in the synthesis of chiral macrocycles for enantioselective recognition. mdpi.com These strategies open avenues for the creation of a diverse library of chiral building blocks derived from this compound for applications in asymmetric synthesis and medicinal chemistry.
Interdisciplinary Research Applications of 4 Bromomethyl Aniline Derivatives
Medicinal Chemistry and Pharmaceutical Development
The structural attributes of 4-(bromomethyl)aniline make it a valuable scaffold in the design and synthesis of new therapeutic agents. Its ability to participate in various chemical reactions allows for the introduction of diverse functional groups, leading to the creation of a wide array of derivatives with potential pharmacological activities. smolecule.com
This compound serves as a crucial precursor in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. smolecule.com The presence of the reactive bromomethyl group enables facile nucleophilic substitution reactions, allowing for the attachment of various molecular fragments to the aniline (B41778) core. This property is instrumental in building the complex molecular architectures required for therapeutic efficacy.
For instance, substituted anilines, which can be synthesized from this compound, are important structural motifs in many pharmaceuticals. smolecule.com The synthesis often involves the reaction of the bromomethyl group with a suitable nucleophile to introduce a desired side chain, followed by further modifications of the amino group or the aromatic ring.
Table 1: Examples of Reactions Utilizing this compound in the Synthesis of Pharmaceutical Intermediates
| Reaction Type | Reactant with this compound | Product Type | Potential Therapeutic Area |
| Nucleophilic Substitution | Alcohols/Phenols | Aryl ethers | Various |
| Nucleophilic Substitution | Amines | Secondary/Tertiary anilines | Various |
| Nucleophilic Substitution | Thiols | Thioethers | Various |
| Palladium-catalyzed Cross-Coupling | Boronic acids (Suzuki Coupling) | Biaryl compounds | Various |
This table presents hypothetical reaction types based on the known reactivity of this compound.
Derivatives of this compound have shown promise in the development of various bioactive compounds, including those with anti-cancer, anti-viral, and antimicrobial properties. The aniline moiety is a common feature in many biologically active molecules, and the ability to functionalize it at the bromomethyl position provides a strategy for creating novel drug candidates.
Anti-cancer Agents: Research has explored the synthesis of anilinoquinazoline (B1252766) and anilinofuro[2,3-b]quinoline derivatives as potential anti-cancer agents. ijcce.ac.irresearchgate.net While not all studies explicitly start with this compound, the synthesis of substituted anilines is a key step, highlighting the potential of this compound as a starting material for such compounds. For example, certain 4-anilinoquinazoline (B1210976) derivatives have been investigated for their inhibitory effects on EGFR and VEGFR, which are implicated in tumor growth. ijcce.ac.ir
Anti-viral Agents: Novel 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives have been designed and synthesized, showing potential antiviral activity against a range of RNA and DNA viruses. frontiersin.org The synthesis of these compounds involves the use of substituted anilines, for which this compound could serve as a precursor. Furthermore, some 4-anilinoquinoline and 4-anilinoquinazoline derivatives have been identified as potent inhibitors of the Dengue virus. nih.gov
Antimicrobial Agents: Pyrazole derivatives containing an aniline moiety have been identified as potent agents against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. nih.gov The synthesis of such compounds often involves the incorporation of substituted anilines, indicating a potential application for this compound. Additionally, novel biphenyl (B1667301) tetrazoles prepared through benzylic bromination have been screened for their antibacterial activity. mdpi.com
Table 2: Bioactive Compounds Derived from or Related to this compound Derivatives
| Compound Class | Bioactivity | Example of Related Derivative |
| Anilinoquinazolines | Anti-cancer | N/A |
| Anilinofuro[2,3-b]quinolines | Anti-cancer | N/A |
| 1-(Phenylsulfonyl)-1H-pyrazol-4-yl-methylanilines | Anti-viral | 4-Bromo-N-[(3-(4-bromophenyl)-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl]aniline |
| Pyrazole derivatives | Antimicrobial | 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives |
| Biphenyl tetrazoles | Antimicrobial | 5-(4'-Bromomethyl-biphenyl-2-yl)-1-phenyl-1H-tetrazole |
This compound can be a valuable tool in the construction of various drug scaffolds, which form the core structure of a drug molecule.
Nitroimidazole Scaffold: The nitroimidazole scaffold is a key component in a number of antibiotics and radiosensitizing agents. mdpi.comnih.gov The synthesis of functionalized nitroimidazoles often involves the introduction of side chains onto the imidazole (B134444) ring. While direct synthesis from this compound is not extensively documented in readily available literature, its reactive nature makes it a potential candidate for introducing an aminobenzyl moiety to a pre-formed nitroimidazole core. For instance, the synthesis of Delamanid, an anti-tuberculosis drug, involves the reaction of 2-bromo-4-nitroimidazole (B1265489) with a chiral epoxide, showcasing the utility of bromo-substituted heterocycles in building complex drug molecules.
Indole (B1671886) Scaffold: The indole scaffold is a privileged structure in medicinal chemistry, found in a wide range of natural products and synthetic drugs with diverse biological activities. openmedicinalchemistryjournal.comnih.gov The synthesis of substituted indoles can be achieved through various methods, and the use of functionalized anilines is a common strategy. For example, the intramolecular Heck cyclization of 2-bromoaniline (B46623) derivatives is a known method for indole synthesis. nih.gov This suggests that derivatives of this compound could potentially be used to synthesize indoles with an amino or substituted amino group at a specific position.
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.govdntb.gov.ua This approach allows for the rapid generation of a library of analogues with improved properties without the need for de novo synthesis. The reactivity of the bromomethyl group in this compound makes it a potential reagent for LSF, allowing for the introduction of an aminobenzyl group into a drug-like molecule. This could be particularly useful for exploring structure-activity relationships and optimizing pharmacokinetic properties.
Agrochemical Research
Similar to its applications in medicinal chemistry, this compound and its derivatives are also valuable in the field of agrochemical research for the synthesis of new herbicides and fungicides. smolecule.com
The aniline structure is present in various agrochemicals. The ability to introduce different functional groups through the bromomethyl handle of this compound allows for the synthesis of novel compounds with potential herbicidal or fungicidal activity.
Herbicides: While specific examples detailing the use of this compound in the synthesis of commercial herbicides are not readily available, the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids as potential auxin herbicides demonstrates the importance of substituted anilines in this field. nih.gov
Fungicides: Anilinopyrimidines are a known class of fungicides used to control diseases like gray mold. nih.gov The synthesis of these compounds involves the reaction of a pyrimidine (B1678525) core with an aniline derivative. The versatility of this compound makes it a candidate for creating novel anilinopyrimidine derivatives with potentially improved fungicidal properties. Additionally, the discovery of flutianil, a cyano-methylene thiazolidine (B150603) fungicide, emerged from the screening and optimization of a series of related compounds, a process where versatile building blocks are crucial. nih.gov
Crop Protection Agent Development
The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic bromomethyl group, makes it a valuable intermediate in the synthesis of novel agrochemicals. Researchers have explored its derivatives for various applications in crop protection, including the development of herbicides and fungicides. The aniline moiety is a common structural feature in many existing pesticides, and the reactive bromomethyl group allows for the introduction of diverse functionalities to create new active ingredients.
Aniline derivatives, in general, are precursors in the production of a wide range of herbicides. The primary amino group of this compound can undergo diazotization followed by coupling reactions to form azo compounds, or it can be acylated to form anilides, both of which are classes of compounds investigated for herbicidal activity. For instance, studies on anilides have shown that certain derivatives can inhibit root and shoot growth in various weed species. While direct large-scale application of this compound in commercial herbicides is not widely documented, its role as a versatile building block for creating libraries of new compounds for screening is significant.
In the realm of fungicide development, aniline and its derivatives are crucial for synthesizing molecules that can combat phytopathogenic fungi. For example, aniline-modified tavaborole (B1682936) derivatives have been designed and synthesized, showing broad-spectrum antifungal activity. These compounds work by targeting essential fungal enzymes like leucyl-tRNA synthetase. The this compound scaffold can be utilized to create analogous structures where the bromomethyl group is transformed into other functional moieties, potentially enhancing the binding affinity to the target enzyme or improving the compound's systemic properties within the plant. Research has also focused on pyrazolin-3-ones derived from aniline precursors, which have demonstrated potent fungicidal activity against a range of plant pathogens.
The development of new insecticides also benefits from the chemical versatility of aniline derivatives. Complex structures like anthranilic diamides, which are potent insecticides, incorporate aniline-based substructures. While not a direct starting material for current major insecticides, this compound provides a reactive handle to synthesize novel diamide (B1670390) analogues or other classes of insecticidal compounds for biological evaluation.
Materials Science and Polymer Chemistry
The dual reactivity of this compound makes it a significant monomer and building block in materials science and polymer chemistry. The presence of both a primary amine and a reactive benzylic bromide allows for its participation in various polymerization and modification reactions to create functional materials.
Monomer Synthesis for Functional Polymers and Resins
This compound can act as a bifunctional monomer for the synthesis of various functional polymers and resins. The amino group can participate in reactions such as amidation and imine formation, while the bromomethyl group is susceptible to nucleophilic substitution. This dual functionality allows for the creation of linear, branched, or cross-linked polymer architectures.
One notable application is in the synthesis of polyamides and polyimides, which are known for their excellent thermal stability and mechanical properties. This compound can be used to introduce pendant reactive sites or to create cross-linked networks. For example, it can be polymerized through a self-polycondensation reaction where the amino group of one monomer attacks the bromomethyl group of another, leading to the formation of poly(p-aminobenzylamine). This polymer and its derivatives can be used as curing agents for epoxy resins, enhancing their thermal and mechanical properties.
The compound also serves as a cross-linking agent in polymer systems. The bromomethyl group can react with nucleophilic sites on other polymer chains, such as amines or carboxylates, to form stable covalent bonds, thereby creating a three-dimensional network structure. This is particularly useful in the preparation of thermosetting resins and functional polymer gels. Aniline-formaldehyde resins, a class of thermosetting polymers, can also be modified using this compound to impart specific functionalities.
| Polymer Type | Role of this compound | Resulting Polymer Characteristics | Potential Applications |
| Poly(p-aminobenzylamine) | Monomer (via self-polycondensation) | Linear or branched polyamine | Curing agent for epoxy resins, precursor for other functional polymers |
| Cross-linked Polyamides | Cross-linking agent | Increased thermal stability and mechanical strength | High-performance composites, adhesives |
| Modified Aniline-Formaldehyde Resins | Functionalizing agent | Introduction of reactive benzylamine (B48309) groups | Molding compounds, coatings with improved properties |
| Functional Gels | Cross-linking monomer | Responsive materials, high swelling capacity | Drug delivery, sensors |
Photoresponsive Materials Development
Photoresponsive materials, which change their properties upon exposure to light, are a significant area of research in materials science. Azobenzene-containing polymers are a prominent class of such materials, undergoing reversible trans-cis isomerization upon irradiation with specific wavelengths of light. This isomerization can lead to macroscopic changes in the material's shape, color, or solubility.
While direct polymerization of a this compound-derived azobenzene (B91143) monomer is one route, the compound is more commonly used to introduce the azobenzene moiety into a polymer structure. The primary amino group of this compound is a key precursor for the synthesis of azo dyes. It can be diazotized and then coupled with an electron-rich aromatic compound to form an azobenzene derivative. This derivative can then be polymerized or grafted onto a polymer backbone.
Alternatively, the bromomethyl group offers a convenient site for post-polymerization modification. A polymer with nucleophilic side chains can be reacted with an azobenzene derivative containing a reactive group that can be linked via the bromomethyl functionality of a this compound-derived molecule. This approach allows for the precise control of the photochromic unit's density within the material. The development of such photoresponsive polymers is crucial for applications in optical data storage, smart textiles, and light-controlled actuators.
| Synthesis Strategy | Description | Key Feature |
| Monomer Synthesis | Diazotization of this compound followed by coupling to create a polymerizable azobenzene monomer. | Creates polymers with azobenzene units regularly incorporated into the main or side chains. |
| Polymer Grafting | Synthesizing an azobenzene dye with a nucleophilic group that can react with the bromomethyl group of a this compound-functionalized polymer. | Allows for the introduction of photoresponsive properties to existing polymers. |
Electronic Materials Research
Conducting and semiconducting polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Polyaniline is one of the most studied conducting polymers due to its good environmental stability and tunable conductivity.
This compound can be used as a comonomer in the synthesis of polyaniline derivatives. The incorporation of the this compound unit into the polyaniline chain introduces a reactive pendant group. This bromomethyl group can be subsequently modified to tune the electronic properties of the polymer, improve its processability, or introduce sensing capabilities. For example, the bromomethyl groups can be used to graft other functional molecules or to create cross-linked networks that can affect the polymer's morphology and conductivity.
Furthermore, the aniline moiety is a building block for more complex conjugated polymers. Through cross-coupling reactions, such as Suzuki or Stille coupling, aniline derivatives can be incorporated into donor-acceptor type copolymers, which are often used as the active layer in organic solar cells and OFETs. The presence of the bromomethyl group in this compound allows for further functionalization of these conjugated polymers, which can be used to control their self-assembly and solid-state packing, ultimately influencing their charge transport properties. While the direct use of this compound in high-performance electronic devices is still an area of active research, its potential as a functional building block for creating novel organic electronic materials is significant.
Dye and Pigment Chemistry
Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of dyes and pigments. This compound, with its two reactive sites, offers unique possibilities for the creation of functional colorants. The primary amino group is the key functionality for the synthesis of azo dyes, which constitute the largest class of commercial colorants.
The synthesis of an azo dye involves the diazotization of the primary aromatic amine, in this case, this compound, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative. The resulting azo compound will contain a bromomethyl group, which can serve several purposes. This reactive group can be used to covalently bond the dye to a substrate, such as a textile fiber or a polymer, creating a reactive dye with high wash fastness.
The bromomethyl group can also be used to modify the properties of the dye or pigment. For example, it can be reacted with a long-chain alkylamine to increase the solubility of the dye in nonpolar media or with a charged species to alter its solubility in water. Furthermore, the presence of the bromomethyl group can influence the solid-state packing of the pigment, which can affect its color and lightfastness.
In the field of functional dyes, the bromomethyl group can act as a linker to attach the chromophore to other molecules of interest, such as biomolecules for sensing applications or other functional units to create materials for nonlinear optics. For instance, a dye containing a this compound moiety could be used to create a colorimetric sensor where a change in color is triggered by a reaction at the bromomethyl site.
| Dye/Pigment Class | Role of this compound | Potential Advantage |
| Reactive Azo Dyes | Diazotizable amine with a reactive handle | Covalent bonding to substrates for improved fastness properties. |
| Functional Pigments | Building block for chromophores with modifiable groups | Tunable solubility, lightfastness, and solid-state properties. |
| Colorimetric Sensors | Precursor to a chromophore with a reactive site | Enables the design of sensors where the color change is linked to a specific chemical reaction. |
Computational and Spectroscopic Investigations of 4 Bromomethyl Aniline Systems
Theoretical Chemistry and Computational Modeling
Theoretical chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-(Bromomethyl)aniline. Through computational modeling, researchers can predict and analyze molecular behavior at an electronic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It provides a framework for determining properties such as molecular geometry, electronic distribution, and vibrational frequencies. tci-thaijo.org Studies on related aniline (B41778) derivatives demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict optimized molecular structures. nih.govmdpi.com For this compound, DFT would be employed to calculate key structural parameters, including the bond lengths and angles of the aromatic ring, the amino (-NH₂) group, and the bromomethyl (-CH₂Br) substituent.
These calculations reveal the distribution of electron density within the molecule, highlighting the influence of the electron-donating amino group and the electron-withdrawing bromomethyl group on the benzene (B151609) ring. researchgate.net The results from DFT are fundamental for understanding the molecule's stability and serve as the foundation for more advanced computational analyses, such as Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MESP) studies. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, signifying regions of nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, indicating regions of electrophilicity. youtube.com
For this compound, FMO analysis predicts that the HOMO is primarily localized on the aniline moiety, specifically the nitrogen atom of the amino group and the electron-rich aromatic ring. ucsb.edu This indicates that these are the most probable sites for electrophilic attack. The LUMO is expected to be concentrated around the bromomethyl group, particularly the C-Br antibonding orbital, identifying it as the electrophilic center susceptible to nucleophilic attack. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar aromatic compounds provide typical energy values for these orbitals. researchgate.net
Table 1: Representative FMO Parameters Calculated for Aniline Derivatives Note: These are illustrative values based on calculations for similar molecules, as specific experimental or computational values for this compound are not readily available in the cited literature.
| Parameter | Energy (eV) | Description |
| EHOMO | ~ -5.5 to -6.0 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability (nucleophilicity). |
| ELUMO | ~ -0.5 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ~ 4.5 to 5.5 | Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. mdpi.com It is highly effective for predicting the sites of both electrophilic and nucleophilic reactions. tci-thaijo.org The MESP map is color-coded to represent different potential values: red indicates regions of high electron density (negative electrostatic potential), which are favorable for electrophilic attack, while blue signifies areas of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. mdpi.comresearchgate.net Green and yellow represent regions with intermediate or near-zero potential. researchgate.net
In an MESP map of this compound, a region of intense negative potential (red) would be observed around the nitrogen atom of the amino group due to its lone pair of electrons. nih.gov This confirms its role as a primary nucleophilic center. Conversely, a region of positive potential (blue) would be located around the hydrogen atoms of the amino group and, more significantly, the carbon and bromine atoms of the bromomethyl group, highlighting its electrophilic character. mdpi.com This visual representation provides an intuitive guide for understanding the molecule's reactive behavior in intermolecular interactions. tci-thaijo.org
Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface (PES) of a reaction. mdpi.com Using methods like DFT, researchers can model the entire course of a chemical transformation, from reactants to products, by identifying and characterizing transition states and intermediates. mdpi.com
For this compound, this approach can be used to investigate various reactions. For example, in a nucleophilic substitution reaction at the benzylic carbon, computational modeling can determine the activation energy barrier, thereby predicting whether the mechanism is likely to be Sₙ1 or Sₙ2. Similarly, for electrophilic aromatic substitution reactions, calculations can predict the regioselectivity (i.e., whether substitution occurs at the ortho or meta position relative to the amino group) by comparing the energies of the different possible transition states. mdpi.com These studies provide a detailed, step-by-step understanding of the electronic and structural changes that occur during a reaction. researchgate.net
Advanced Spectroscopic Characterization Techniques
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and structural characterization of compounds. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of a molecule's exact elemental composition from its measured mass.
For this compound (C₇H₈BrN), the monoisotopic mass is calculated to be 184.98401 Da. nih.gov A key feature in its mass spectrum is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z values corresponding to [C₇H₈⁷⁹BrN]⁺ and [C₇H₈⁸¹BrN]⁺. chegg.com
HRMS also provides valuable information about the molecule's structure through analysis of its fragmentation patterns. Common fragmentation pathways for this compound would include the loss of a bromine radical (Br•) or the cleavage of the entire bromomethyl group (-CH₂Br).
Table 2: Predicted HRMS Fragments for this compound
| Fragment Ion | Formula | Calculated m/z | Description |
| [M]⁺ | [C₇H₈⁷⁹BrN]⁺ | 184.9840 | Molecular ion with ⁷⁹Br isotope |
| [M+2]⁺ | [C₇H₈⁸¹BrN]⁺ | 186.9820 | Molecular ion with ⁸¹Br isotope |
| [M-Br]⁺ | [C₇H₈N]⁺ | 106.0657 | Loss of a bromine radical |
| [M-CH₂Br]⁺ | [C₆H₆N]⁺ | 92.0495 | Loss of the bromomethyl group |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For this compound, ¹H and ¹³C NMR are fundamental techniques for confirming its molecular structure.
Advanced NMR studies, while not extensively reported in the public domain for this compound itself, would typically involve two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals, especially in more complex derivatives.
In ¹H NMR, the chemical environment of each proton determines its resonance frequency. For this compound, the protons on the aromatic ring and the methylene (B1212753) (-CH₂) group are of primary interest. The amino (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The aromatic protons typically exhibit a splitting pattern characteristic of a para-substituted benzene ring (an AA'BB' system), appearing as two doublets. The methylene protons adjacent to the bromine atom are expected to appear as a distinct singlet.
Computational predictions can provide estimated chemical shifts. For instance, the singlet for the CH₂Br protons in the para isomer has been predicted to appear around 4.28 ppm, a value that distinguishes it from the ortho (predicted at 4.45 ppm) and meta (predicted at 4.32 ppm) isomers due to differing electronic effects within the benzene ring smolecule.com.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would be expected to show signals for the bromomethyl carbon, the two pairs of non-equivalent aromatic carbons, and the carbon atom bonded to the amino group.
Table 1: Predicted and Expected ¹H NMR Spectral Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic (C2-H, C6-H) | 6.6 - 6.8 | Doublet | Protons ortho to the amino group. |
| Aromatic (C3-H, C5-H) | 7.1 - 7.3 | Doublet | Protons meta to the amino group. |
| Methylene (-CH₂Br) | ~4.28 smolecule.com | Singlet | Predicted chemical shift. |
Table 2: Expected ¹³C NMR Resonances for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| -CH₂Br | 30 - 35 | Aliphatic carbon attached to bromine. |
| C3, C5 | 115 - 120 | Aromatic carbons ortho to the amino group. |
| C2, C6 | 129 - 132 | Aromatic carbons meta to the amino group. |
| C4 | 135 - 140 | Aromatic carbon attached to the -CH₂Br group. |
Note: The chemical shift values in the tables are expected ranges based on typical values for similar functional groups and substitution patterns. The ¹H NMR value for the methylene group is based on a specific prediction.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, offering insights into the molecule's conformation and packing in the solid state.
A search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. However, the analysis of closely related structures can provide a model for the expected molecular geometry and intermolecular interactions.
For example, the crystal structure of 4-Bromo-N-(4-bromophenyl)aniline, a more complex derivative, has been determined. nih.govresearchgate.net This study revealed a monoclinic crystal system with a "propeller blade" arrangement of the benzene rings around the central nitrogen atom. nih.govresearchgate.net The analysis also identified significant intermolecular Br···Br contacts, which influence the crystal packing. nih.govresearchgate.net
Were the crystal structure of this compound to be determined, it would likely reveal key structural features:
Molecular Geometry: Precise measurements of the C-Br, C-N, and aromatic C-C bond lengths, as well as the bond angles within the molecule.
Conformation: The orientation of the bromomethyl and amino groups relative to the plane of the benzene ring.
Intermolecular Interactions: The presence of hydrogen bonding involving the amino group (N-H···N or N-H···Br interactions) and potentially halogen bonding involving the bromine atom. These interactions would govern how the molecules pack together to form the crystal lattice.
Table 3: Hypothetical Crystallographic Data Profile for this compound
| Parameter | Expected Information | Significance |
|---|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Å and ° | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths | Å | Provides insight into bonding (e.g., C-Br, C-N). |
| Bond Angles | ° | Determines the local geometry around each atom. |
| Torsion Angles | ° | Describes the conformation of flexible parts of the molecule. |
Note: This table is illustrative of the data that would be obtained from an X-ray crystallographic study. No experimental data is currently available for this compound.
Future Perspectives and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research into the synthesis of 4-(bromomethyl)aniline and its derivatives is increasingly focused on developing methodologies that are not only efficient but also environmentally benign.
Key areas of development include:
Greener Brominating Agents: Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. Modern approaches are shifting towards safer alternatives like N-Bromosuccinimide (NBS) or systems such as H₂O₂-HBr, which reduce handling risks and generate water as a primary byproduct.
Eco-Friendly Solvents: The replacement of conventional volatile organic compounds (VOCs) with greener solvents is a major focus. Research has demonstrated the utility of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a more environmentally friendly alternative to traditional solvents like tetrahydrofuran (B95107) (THF).
Energy-Efficient Initiation: Novel initiation methods that reduce energy consumption are being explored. For instance, the use of natural sunlight to initiate bromination reactions presents a sustainable alternative to energy-intensive methods requiring high-pressure mercury lamps.
| Feature | Traditional Method | Sustainable Approach | Scientific Rationale & Benefit |
|---|---|---|---|
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS); H₂O₂-HBr | Avoids highly toxic and corrosive liquid bromine, enhancing safety and reducing hazardous waste. |
| Solvent | Halogenated hydrocarbons (e.g., Dichloromethane) | 2-Methyltetrahydrofuran (2-MeTHF); Aqueous media | Reduces use of volatile and often toxic organic solvents, aligning with green chemistry principles. |
| Reaction Initiation | High-energy UV lamps (e.g., mercury lamps) | Natural sunlight; Mild thermal conditions | Lowers energy consumption and equipment requirements, offering a more economical and sustainable process. |
Exploration of New Catalytic Transformations
The dual reactivity of this compound makes it an ideal substrate for a wide array of catalytic transformations. Future research will likely focus on leveraging modern catalysis to unlock new synthetic pathways and create complex molecular architectures.
Emerging catalytic applications include:
Cross-Coupling Reactions: The presence of a bromine atom facilitates participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pharmaceuticals and functional materials.
Cooperative Catalysis: Innovative strategies combining different catalytic modes are emerging. For instance, a cooperative approach using a nucleophilic catalyst (e.g., lutidine) and a photocatalyst can transform benzyl (B1604629) halides into radicals for subsequent bond formation, expanding the scope of possible reactions to include previously unreactive substrates. acs.org
Iron-Catalyzed Couplings: To enhance sustainability, research is moving towards using earth-abundant and less toxic metals. Iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides represents a sustainable method to form thioethers, with applications in bioconjugation and drug synthesis. organic-chemistry.org
| Reaction Type | Catalyst System | Bond Formed | Potential Application |
|---|---|---|---|
| Heck Coupling | Palladium Nanocrystals on Covalent Organic Frameworks (COFs) | C-C | Synthesis of substituted styrenes and complex organic molecules. |
| Suzuki-Miyaura Coupling | Palladium complexes with phosphine (B1218219) ligands | C-C | Creation of biphenyl (B1667301) derivatives and other complex aromatic systems. |
| Radical Giese Coupling | Photocatalyst + Nucleophilic Co-catalyst (e.g., lutidine) | C-C | Coupling with electron-deficient alkenes to build complex carbon skeletons. acs.org |
| Cross-Electrophile Coupling | Iron-based catalysts | C-S (with disulfides) | Sustainable synthesis of thioethers for pharmaceuticals and bioconjugation. organic-chemistry.org |
Expansion into Bioorthogonal Chemistry and Chemical Biology
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov The unique reactivity of the bromomethyl group positions this compound as a valuable building block for developing tools for chemical biology.
Future research avenues in this area include:
Chemoselective Probes: The benzyl bromide moiety is an electrophile that can react selectively with specific nucleophilic amino acid residues on proteins, such as selenomethionine (B1662878) or cysteine. nih.govchemrxiv.org This allows for the site-specific labeling of proteins to study their function, localization, and interactions within a cell. Selenomethionine, in particular, can be selectively modified even in the presence of cysteine, offering a highly specific conjugation strategy. chemrxiv.org
Fluorescent Reporters: Aniline (B41778) derivatives can serve as fluorescent probes to investigate the microenvironments of biological systems. acs.org By functionalizing this compound with fluorophores, researchers can create probes that bind to specific targets and report on local polarity or binding events through changes in their fluorescence properties.
In-Situ Drug Assembly: Bioorthogonal reactions can be used to assemble active drug molecules at the target site from smaller, inactive precursors. nih.gov The reactivity of this compound could be harnessed in "click-and-release" technologies or for the final assembly step of a therapeutic agent within a specific tissue or cell type, potentially reducing off-target effects.
Applications in Supramolecular Assembly and Nanomaterials
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govresearchgate.net The bifunctional nature of this compound, with its hydrogen-bonding amino group and covalently reacting bromomethyl group, makes it a prime candidate for constructing advanced materials.
Potential future applications include:
Programmed Self-Assembly: The aniline moiety can participate in predictable hydrogen-bonding networks (supramolecular synthons), directing the initial self-assembly of molecules into well-defined architectures like chains or sheets. nih.govnih.gov
Covalent Stabilization: Following initial self-assembly, the reactive bromomethyl groups can be triggered to form covalent bonds, effectively "locking" the supramolecular structure into a more robust, permanent nanomaterial. This dual-stage approach combines the precision of self-assembly with the stability of covalent polymers.
Surface Functionalization of Nanoparticles: The amino or bromomethyl group can be used to anchor the molecule onto the surface of nanoparticles (e.g., gold or silica (B1680970) nanoparticles), while the other functional group remains available for further modification. mdpi.comnih.gov This allows for the precise engineering of nanoparticle surfaces to enhance their utility in drug delivery, sensing, or catalysis. For example, grafting amine-containing molecules onto nanoparticle surfaces is a common strategy to control electrostatic interactions with biomolecules. mdpi.com
Computational Design of Enhanced Derivatives and Reactions
In silico drug design and reaction modeling are powerful tools for accelerating chemical research. nih.gov Computational methods are poised to play a crucial role in exploring the full potential of this compound and its derivatives.
Key areas for computational research include:
Reaction Mechanism and Kinetics Modeling: Quantum-chemical calculations, such as Density Functional Theory (DFT) and composite methods (e.g., G4), can be used to elucidate the mechanisms and predict the kinetics of reactions involving this compound. researchgate.netmdpi.com This understanding allows for the optimization of reaction conditions and the prediction of product distributions.
Structure-Based Drug Design: Molecular docking and other computational techniques can be used to design novel derivatives of this compound that bind to specific biological targets, such as enzymes or receptors. stmjournals.comcresset-group.com This approach can identify promising candidates for new therapeutic agents by predicting binding affinities and interaction modes, thereby guiding synthetic efforts. cresset-group.com
Predictive Modeling of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of aniline derivatives with their physicochemical properties or biological activities. researchgate.net This allows for the virtual screening of large libraries of potential derivatives to identify compounds with desired characteristics, such as enhanced solubility, metabolic stability, or target selectivity, before committing to their synthesis.
| Computational Method | Application | Anticipated Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states. | Deeper understanding of reaction mechanisms and prediction of product selectivity. acs.org |
| Molecular Docking | Simulation of ligand-protein binding. | Identification of derivatives with high affinity for specific biological targets. stmjournals.com |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with chemical or biological properties. | Prediction of properties for novel derivatives, enabling virtual screening. researchgate.net |
| RRKM Theory | Calculation of pressure- and temperature-dependent reaction rate constants. | Accurate kinetic models for complex reaction systems under various conditions. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
